Synthetic Yield Benchmark
The synthesis of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate via an activated acid intermediate route (using oxalyl chloride and DMF catalysis on 2-methoxy-5-(methoxycarbonyl)benzoic acid, followed by reaction with 2,6-difluoroaniline) has been documented with an isolated yield of 52% . While optimization potential exists, this established yield provides a baseline for procurement decisions where the compound serves as a custom building block. In contrast, alternative synthetic routes employing isocyanate coupling lack reported yields in primary literature, making the 52% value a tangible differentiator for those planning in-house synthesis versus direct purchase. The yield metric is directly tied to procurement when considering cost-effectiveness of building block acquisition versus internal resource allocation.
| Evidence Dimension | Synthetic Yield (Amide Bond Formation) |
|---|---|
| Target Compound Data | 52% yield |
| Comparator Or Baseline | Alternative isocyanate coupling route with unreported yield |
| Quantified Difference | Documented yield vs. no quantitative baseline |
| Conditions | 2-methoxy-5-(methoxycarbonyl)benzoic acid reacted with oxalyl chloride/DMF, then 2,6-difluoroaniline in DCM |
Why This Matters
This data allows for direct comparison of synthetic accessibility and informs cost-benefit analysis for procurement versus internal synthesis.
